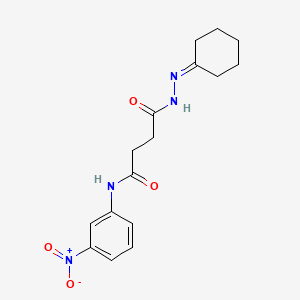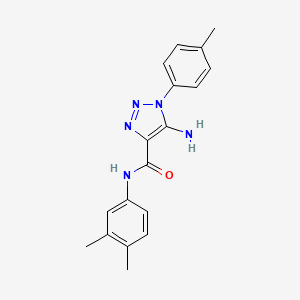![molecular formula C20H23BrN2O2 B4693120 5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4693120.png)
5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide
Übersicht
Beschreibung
5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of mood, cognition, and behavior. The compound has attracted significant attention from the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
The compound acts as a selective antagonist of the dopamine D3 receptor, which is primarily localized in the mesolimbic pathway of the brain. By blocking the activity of this receptor, the compound reduces the release of dopamine in this pathway, which is associated with the reward system and motivation. This leads to a decrease in the symptoms of schizophrenia and other psychiatric disorders, which are characterized by an overactive mesolimbic pathway.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to decrease the levels of dopamine and its metabolites in the brain, which is consistent with its mechanism of action as a dopamine D3 receptor antagonist. It has also been shown to increase the levels of serotonin and its metabolites, which is consistent with its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 5-bromo-2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide. One direction is to study its potential therapeutic applications in the treatment of other neurological and psychiatric disorders, such as addiction, Parkinson's disease, and attention deficit hyperactivity disorder. Another direction is to develop more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Finally, future research could focus on elucidating the precise molecular mechanisms underlying the compound's effects on the dopamine D3 receptor and its downstream signaling pathways.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have potent antipsychotic and antidepressant effects in animal models, making it a promising candidate for the treatment of schizophrenia, depression, and other mood disorders.
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-14-9-11-23(12-10-14)18-6-4-3-5-17(18)22-20(24)16-13-15(21)7-8-19(16)25-2/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHQAPXNNZQMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(3-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4693041.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4693047.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4693065.png)
![{4-[(1,3-benzoxazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4693074.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4693079.png)


![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4693107.png)
![2-[(4-bromobenzoyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B4693111.png)
![N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4693115.png)
![N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B4693124.png)
![1-ethyl-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4693126.png)